molecular formula C12H10N2O2 B13004635 Methyl [3,3'-bipyridine]-6-carboxylate CAS No. 1214390-27-8

Methyl [3,3'-bipyridine]-6-carboxylate

Cat. No.: B13004635
CAS No.: 1214390-27-8
M. Wt: 214.22 g/mol
InChI Key: LLRIDSFUOBCANW-UHFFFAOYSA-N
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Description

Methyl [3,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The methyl ester functional group at the 6-position of the bipyridine ring enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3,3’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl carboxylates with aryl bromides. This reaction is catalyzed by nickel(II) chloride hexahydrate (NiCl₂·6H₂O) without external ligands, yielding high amounts of the desired bipyridine derivative . Another method involves the use of sulfur intermediates to facilitate the coupling reaction, which can be advantageous in overcoming the challenges associated with traditional catalysis methods .

Industrial Production Methods

Industrial production of bipyridine derivatives, including Methyl [3,3’-bipyridine]-6-carboxylate, often employs large-scale catalytic processes. These processes utilize homogeneous and heterogeneous catalytic systems to achieve high yields and efficient production. Electrochemical methods have also been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [3,3’-bipyridine]-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include bipyridinium salts, which have significant applications in electrochemical devices and redox flow batteries .

Comparison with Similar Compounds

Methyl [3,3’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives, such as:

The uniqueness of Methyl [3,3’-bipyridine]-6-carboxylate lies in its specific functionalization at the 6-position, which imparts distinct chemical properties and enhances its versatility in research and industrial applications.

Properties

CAS No.

1214390-27-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 5-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3

InChI Key

LLRIDSFUOBCANW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

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